molecular formula C6H9N3O2 B571497 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 1249613-07-7

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B571497
CAS No.: 1249613-07-7
M. Wt: 155.157
InChI Key: NPBCPHCTDOTRLH-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features a 1,2,4-triazole core, a privileged scaffold in drug discovery, appended with a flexible acetic acid linker. This combination creates a zwitterionic molecule that is highly valuable for constructing complex molecular architectures. In pharmaceutical research, this compound serves as a key precursor for the synthesis of novel kinase inhibitors and other biologically active molecules. The molecule can function as a bioisostere for carboxylic acid-containing compounds, and its derivatives have been explored for their potential therapeutic applications. In materials chemistry, the compound's zwitterionic nature and metal-coordinating ability make it an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). These frameworks are investigated for their unique properties, such as gas storage, separation, and catalysis. The presence of both nitrogen donors on the triazole ring and the carboxylate group allows for diverse binding modes with various metal ions, enabling the design of materials with tailored structures and functions. Researchers utilize this compound to develop new chemical entities with optimized properties for advanced applications.

Properties

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-7-8-5(9(4)2)3-6(10)11/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBCPHCTDOTRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Methyl Hydrazine with α-Keto Acids

A two-step process begins with the reaction of methyl hydrazine and dimethylglyoxal in ethanol under reflux conditions (78°C, 6 hours) to form 4,5-dimethyl-1,2,4-triazole. Subsequent alkylation with chloroacetic acid in alkaline medium introduces the acetic acid moiety. The final product is isolated via acidification (pH 3–4) and recrystallized from ethanol/water (1:2 v/v), yielding 62–68% purity.

Key Parameters:

  • Solvent: Ethanol (polar protic) enhances nucleophilic substitution.

  • Catalyst: Sodium hydroxide (1.2 equiv) facilitates deprotonation.

  • Temperature: Reflux ensures complete cyclization.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Patented methodologies for analogous triazole-acetic acid derivatives highlight solid-phase techniques to improve purity.

Immobilization on Wang Resin

The triazole core is constructed on Wang resin via a three-component reaction involving resin-bound hydrazine, acetylenedicarboxylate, and methyl isocyanide. After cleavage with trifluoroacetic acid (TFA), the free acetic acid derivative is precipitated using cold diethyl ether. This method achieves >95% purity but requires specialized equipment.

Optimization Insights:

  • Resin Loading: 0.8–1.2 mmol/g maximizes yield.

  • Cleavage Time: 2 hours in 20% TFA/dichloromethane minimizes side reactions.

Catalytic Cyclization Using Transition Metals

Palladium-catalyzed cross-coupling offers regioselective control for triazole ring formation.

Suzuki-Miyaura Coupling with Boronic Acids

4,5-Dimethyltriazole-3-yl zinc chloride undergoes Suzuki coupling with bromoacetic acid in tetrahydrofuran (THF) at 60°C. Using Pd(PPh₃)₄ (5 mol%), the reaction completes in 8 hours, followed by extraction with ethyl acetate and silica gel chromatography. Reported yields reach 55–60%.

Catalytic System Comparison

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF6058
PdCl₂(dppf)DMF8049
NiCl₂(PPh₃)₂Toluene10032

Solvent-Dependent Crystallization

Post-synthesis purification leverages solvent-antisolvent systems to isolate crystalline forms.

Ethanol/n-Heptane Recrystallization

Dissolving the crude product in hot ethanol (65°C) followed by gradual addition of n-heptane induces crystallization. The monoethanol solvate form precipitates at 0–5°C, containing 8–12% ethanol by mass. Differential scanning calorimetry (DSC) shows a melting endotherm at 201–202°C, consistent with literature.

PXRD Characterization
Peaks at 6.3, 12.9, and 24.9° 2θ confirm crystalline Form-M.

Green Chemistry Approaches

Recent advances prioritize solvent recycling and catalyst recovery.

Aqueous Micellar Catalysis

Using TPGS-750-M surfactant in water enables room-temperature synthesis. The triazole forms via Huisgen cycloaddition, with acetic acid introduced through subsequent hydrolysis. This method reduces organic solvent use by 70% but requires pH adjustments to isolate the product.

Industrial-Scale Production

Batch processes in stirred-tank reactors emphasize reproducibility.

Continuous Flow Synthesis

A segmented flow reactor (residence time: 15 minutes) combines methyl hydrazine, dimethylglyoxal, and chloroacetic acid at 100°C. Automated pH adjustment and centrifugal separation yield 85% purity at 10 kg/hour throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or the acetic acid moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring or acetic acid moiety.

    Reduction: Reduced forms of the triazole ring or acetic acid moiety.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound possess inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Enterobacter aerogenes. The minimum inhibitory concentrations (MICs) for these compounds often fall within effective ranges comparable to standard antibiotics .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies indicate that this compound demonstrates a capacity to scavenge free radicals effectively .

3. Anticancer Potential

Recent investigations into the anticancer properties of this triazole derivative have revealed promising results. Compounds based on the triazole structure have been linked to apoptosis induction in cancer cells and inhibition of tumor growth in various cancer models. The mechanism of action is believed to involve modulation of key signaling pathways associated with cell proliferation and survival .

Applications in Agriculture

In addition to its pharmaceutical applications, this compound is being explored for use as a fungicide in agricultural practices. Its effectiveness against fungal pathogens can help improve crop yields and reduce losses due to diseases such as powdery mildew and rusts. Field trials are ongoing to assess the efficacy and environmental impact of this compound in agricultural settings.

Case Studies

Study Focus Findings
Sharma et al., 2023Antibacterial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 10.1 to 62.4 µM.
Xue et al., 2021Antioxidant ActivityShowed effective free radical scavenging ability in vitro; potential for therapeutic applications in oxidative stress-related diseases.
ResearchGate PublicationAnticancer ActivityInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent with further studies recommended for clinical application.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid depends on its specific application:

    Biological Activity: The compound may interact with microbial cell membranes or enzymes, disrupting their function and leading to antimicrobial effects.

    Pharmacological Activity: It may bind to specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at positions 3, 4, and 4. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activities
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid 4,5-dimethyl; 3-acetic acid Moderate polarity, acidic (pKa ~4-5) Limited data; structural similarity suggests potential metabolic or anti-inflammatory activity
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) 4-phenyl; 5-furan-2-yl; 3-thioacetate-piperidine Enhanced lipophilicity Immunomodulatory, antioxidant, hepatoprotective
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-methyl; 5-decylthio; 3-morpholinomethyl High lipophilicity (decyl chain) Antifungal (Candida spp.), antimicrobial (Staphylococcus aureus)
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid 5-(2,4-dimethoxyphenyl); 3-thioacetic acid Polarizable methoxy groups; moderate solubility Antimicrobial (E. coli, Bacillus subtilis), antifungal (Aspergillus niger)
[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS 537016-62-9) 4,5-diphenyl; 3-thioacetic acid High lipophilicity (phenyl groups) Not explicitly reported; structural analogs show enzyme inhibition or anticancer activity
2-(5-((Theophylline-7’-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts 4-methyl; 5-theophylline-methyl; 3-thioacetic acid Amphiphilic (theophylline enhances water solubility) Potential bronchodilatory or anti-asthmatic effects (theophylline derivative)

Physicochemical and Pharmacokinetic Differences

  • Polarity and Solubility :

    • The acetic acid group in the target compound enhances water solubility compared to thioether or ester derivatives (e.g., Tryfuzol®). However, methyl substituents reduce polarity relative to methoxy- or hydroxy-substituted analogs (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids) .
    • Salts of triazole-acetic acids (e.g., sodium or zinc salts) exhibit improved solubility and bioavailability compared to free acids .
  • Lipophilicity :

    • Phenyl or decylthio substituents (e.g., [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid) significantly increase logP values, favoring membrane permeability but reducing aqueous solubility .
    • The target compound’s methyl groups provide intermediate lipophilicity, balancing solubility and cell penetration.

Biological Activity

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid is a triazole derivative that has garnered attention for its diverse biological activities. Triazole compounds are known for their role in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.

Chemical Structure and Properties

The chemical formula of this compound is C6H9N3O2SC_6H_9N_3O_2S, with a molecular weight of 187.22 g/mol. Its structure includes a triazole ring, which is pivotal for its biological interactions.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In one study, a series of triazole derivatives were synthesized and evaluated for their anticancer activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. Notably, certain derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 cells .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. A review highlighted that mercapto-substituted triazoles possess significant antimicrobial effects against a range of pathogens . The mechanism often involves the inhibition of key metabolic enzymes in bacteria and fungi.

Anti-inflammatory Effects

Triazoles have been studied for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases . Research indicates that certain triazole derivatives can reduce the production of pro-inflammatory cytokines in vitro.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
  • Receptor Modulation : These compounds can interact with various receptors in the body, influencing signaling pathways related to growth and apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that triazoles may enhance antioxidant defenses within cells, thereby reducing oxidative stress-related damage.

Case Studies

Study Objective Findings
Farooq et al. (2023)Synthesis and biological evaluation of triazole derivativesIdentified anticancer activity in several synthesized triazoles with promising IC50 values .
Taheriha et al. (2015)Coordination chemistry of triazole derivativesExplored the interaction of triazoles with metal ions and their potential applications in drug delivery systems .
Mehmati & Berisha (2017)Corrosion inhibition studiesDemonstrated the effectiveness of triazole derivatives in protecting mild steel from corrosion in acidic environments .

Q & A

Q. What are the common synthetic routes for preparing 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid and its derivatives?

The synthesis typically involves condensation reactions of hydrazides with carboxylic acids or esters, followed by cyclization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under controlled conditions yields triazole derivatives . Esterification of thioacetic acids with alcohols (e.g., ethanol) in the presence of acid catalysts is another route . Optimization includes solvent selection (e.g., ethanol, DMSO) and reaction duration (12–18 hours) to achieve yields up to 65% .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Elemental analysis to verify molecular composition .
  • IR spectrophotometry to identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching in triazole rings) .
  • Thin-layer chromatography (TLC) to confirm compound individuality .
  • 1H NMR spectroscopy for resolving substituent positions and verifying esterification .

Q. What biological activities have been reported for this compound and its analogs?

Derivatives of 1,2,4-triazole exhibit antimicrobial and antifungal properties. For instance, methoxy-substituted phenyl triazoles show significant activity against Staphylococcus aureus and Candida albicans . The acetic acid moiety enhances solubility, which is critical for bioavailability in pharmacological screening .

Q. What are the challenges in chromatographic analysis of triazole derivatives?

Challenges include optimizing mobile phases (e.g., ethanol-water mixtures) to resolve polar derivatives and selecting stationary phases (e.g., silica gel) for TLC . HPLC-DAD methods require careful pH adjustment and column selection (e.g., C18 reverse-phase) to separate salts and free acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in triazole synthesis?

Variables to optimize include:

  • Temperature : Reflux (~100°C) for cyclization vs. room temperature for esterification .
  • Catalysts : Glacial acetic acid for Schiff base formation or morpholine for salt preparation .
  • Solvent polarity : Polar aprotic solvents (DMSO) favor cyclization, while ethanol aids in crystallization .

Q. What strategies enhance the physicochemical properties of triazole derivatives via salt formation?

Reacting the free acid with hydroxides (e.g., NaOH) or metal sulfates (e.g., ZnSO₄) improves solubility and stability. For example, sodium salts of 2-(5-(theophylline-methyl)triazolyl)acetic acid exhibit better aqueous solubility for pharmacological testing . Metal complexes (e.g., Cu²⁺) may also enhance antimicrobial activity .

Q. How do computational methods predict toxicity and pharmacological activity?

In silico tools like ADMET predictors evaluate acute toxicity (LD₅₀) and bioavailability. For example, methoxy-substituted triazoles show lower predicted hepatotoxicity compared to halogenated analogs . Molecular docking can identify binding affinities to microbial enzymes (e.g., cytochrome P450) .

Q. How can contradictions between computational predictions and experimental data be resolved?

Discrepancies often arise in solubility or toxicity predictions. Validation involves:

  • Comparative assays : Testing predicted toxic doses in vitro (e.g., brine shrimp lethality) .
  • Structural tweaks : Introducing hydrophilic groups (e.g., -OH) to improve solubility if models overestimate hydrophobicity .

Q. What is the impact of substituent variation on pharmacological activity?

Structure-activity relationship (SAR) studies show that:

  • Methoxy groups at the 2,4-positions enhance antifungal activity due to increased lipophilicity .
  • Thioether linkages improve metal chelation, which is critical for antimicrobial action .
  • Bulkier substituents (e.g., theophylline) reduce cytotoxicity while retaining activity .

Q. How should stability studies under physiological conditions be designed?

Protocols include:

  • pH-dependent degradation : Incubate compounds in buffers (pH 1.2–7.4) at 37°C to simulate gastric/intestinal environments .
  • Thermal stability : Monitor decomposition via TGA/DSC to identify storage conditions .
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation .

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